molecular formula C19H20N4O6S B2823054 N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 899984-43-1

N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2823054
CAS No.: 899984-43-1
M. Wt: 432.45
InChI Key: HNYYCNLNZQHPBL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a dimethoxyphenyl group, a triazole ring, and a pyranone structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Synthesis of the Pyranone Structure: The pyranone moiety is often prepared through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the triazole and pyranone intermediates are linked to the dimethoxyphenyl group via an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyranone structure.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as antifungal or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The triazole ring may bind to metal ions or enzyme active sites, while the pyranone structure could interact with biological membranes or proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: shares similarities with other triazole-containing compounds and pyranone derivatives.

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Coumarin: A compound with a pyranone structure, used in various medicinal applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-23-11-20-22-19(23)30-10-13-7-14(24)17(8-28-13)29-9-18(25)21-12-4-5-15(26-2)16(6-12)27-3/h4-8,11H,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYCNLNZQHPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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